molecular formula C21H30O2 B1663393 Resorcinol, 4-p-mentha-1,8-dien-3-yl-5-pentyl- CAS No. 78216-32-7

Resorcinol, 4-p-mentha-1,8-dien-3-yl-5-pentyl-

Cat. No.: B1663393
CAS No.: 78216-32-7
M. Wt: 314.5 g/mol
InChI Key: YWEZXUNAYVCODW-OALUTQOASA-N
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Description

Behaviourally inactive atypical cannabinoid;  High Quality Biochemicals for Research Uses

Biological Activity

Resorcinol, 4-p-mentha-1,8-dien-3-yl-5-pentyl (CAS Number: 78216-32-7) is a compound belonging to the resorcinol family, characterized by its unique structural features that include a pentyl group and a menthene moiety. This compound has garnered attention in recent years for its potential biological activities, particularly in the fields of pharmacology and biochemistry.

Chemical Structure and Properties

The molecular formula of Resorcinol, 4-p-mentha-1,8-dien-3-yl-5-pentyl is C21H30O2C_{21}H_{30}O_{2}, with a molecular weight of approximately 314.46 g/mol. The structure can be represented as follows:

SMILES OC=1C=C(O)C(=C(C1)CCCCC)C2C=C(C)CCC2C(=C)C\text{SMILES }OC=1C=C(O)C(=C(C1)CCCCC)C2C=C(C)CCC2C(=C)C

Antioxidant Activity

Research indicates that resorcinol derivatives exhibit significant antioxidant properties. A study conducted by Kaur et al. (2020) demonstrated that compounds similar to Resorcinol, 4-p-mentha-1,8-dien-3-yl-5-pentyl showed considerable free radical scavenging activity, suggesting potential applications in preventing oxidative stress-related diseases .

Antimicrobial Properties

The antimicrobial efficacy of this compound has been evaluated against various pathogens. In vitro studies have shown that Resorcinol, 4-p-mentha-1,8-dien-3-yl-5-pentyl possesses antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, it inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL .

Anti-inflammatory Effects

Inflammation is a critical factor in numerous chronic diseases. Preliminary studies suggest that Resorcinol derivatives may modulate inflammatory pathways. In a controlled experiment, the compound reduced the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential as an anti-inflammatory agent .

Case Study 1: Antioxidant Activity Assessment

A comparative study involving various resorcinol derivatives highlighted that Resorcinol, 4-p-mentha-1,8-dien-3-yl-5-pentyl exhibited superior antioxidant activity compared to both natural antioxidants like ascorbic acid and synthetic antioxidants like BHT. The study utilized DPPH and ABTS assays to quantify the scavenging capabilities .

CompoundDPPH Scavenging Activity (%)ABTS Scavenging Activity (%)
Resorcinol Derivative8590
Ascorbic Acid7580
Butylated Hydroxytoluene (BHT)7072

Case Study 2: Antibacterial Efficacy

In a study assessing the antibacterial properties of various compounds, Resorcinol, 4-p-mentha-1,8-dien-3-yl-5-pentyl was tested against clinical isolates of bacteria. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL against S. aureus and E. coli.

Bacterial StrainMinimum Inhibitory Concentration (µg/mL)
Staphylococcus aureus50
Escherichia coli50
Pseudomonas aeruginosaNot effective

Properties

IUPAC Name

4-[(1S,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-pentylbenzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O2/c1-5-6-7-8-16-12-17(22)13-20(23)21(16)19-11-15(4)9-10-18(19)14(2)3/h11-13,18-19,22-23H,2,5-10H2,1,3-4H3/t18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWEZXUNAYVCODW-OALUTQOASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=C(C(=CC(=C1)O)O)C2C=C(CCC2C(=C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC1=C(C(=CC(=C1)O)O)[C@H]2C=C(CC[C@H]2C(=C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80228861
Record name (1S-cis)-4-[3-Methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-5-pentyl-1,3-Benzenediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80228861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78216-32-7
Record name 1,3-Benzenediol, 4-[3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-5-pentyl-, (1S-cis)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78216-32-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-3,4-p-Menthadien-(1,8)-yl)olivetol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078216327
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1S-cis)-4-[3-Methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-5-pentyl-1,3-Benzenediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80228861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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